4-甲氧基-4'-正戊基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

An efficient method was established for the green synthesis of 4-methoxybenzophenone using benzoic acid as acylating agent catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2 % and the selectivity for 4-methoxybenzophenone was 87.4 % under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .Molecular Structure Analysis

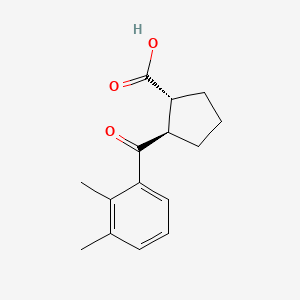

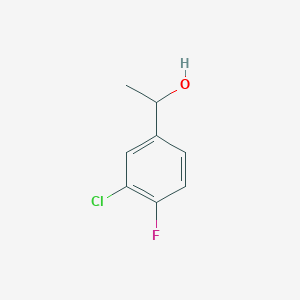

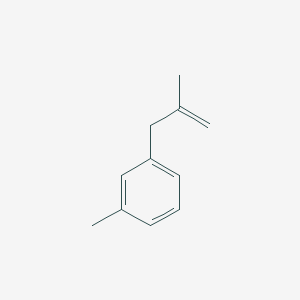

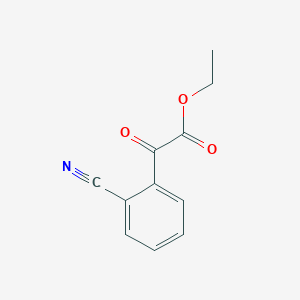

The molecular formula of 4-Methoxy-4’-n-pentylbenzophenone is C19H22O2 . It has a molecular weight of 282.38 .科学研究应用

UV Absorbers and Sunscreens

4-Methoxybenzophenone is commonly employed as a UV absorber in sunscreens and other cosmetic products. Its ability to absorb UV radiation helps protect the skin from harmful effects of sunlight, including premature aging and skin cancer .

Photoinitiators in Polymer Chemistry

In polymer chemistry, 4-methoxybenzophenone acts as a photoinitiator. When exposed to UV light, it initiates polymerization reactions, leading to the cross-linking of monomers and the formation of durable coatings, adhesives, and photoresists .

Photostabilizers for Plastics and Polymers

Due to its UV-absorbing properties, 4-methoxybenzophenone is used as a photostabilizer in plastics and polymers. It prevents photo-degradation by absorbing UV radiation, thus extending the lifespan of materials exposed to sunlight .

Flavor and Fragrance Enhancer

The compound contributes to the flavor and fragrance industry. It imparts a mild, sweet, and floral scent, making it useful in perfumes, colognes, and scented products .

Organic Synthesis and Medicinal Chemistry

Researchers utilize 4-methoxybenzophenone as a building block in organic synthesis. It participates in reactions to create more complex molecules, including pharmaceutical intermediates. Its presence in drug discovery and medicinal chemistry is noteworthy .

Green Synthesis of Benzophenones

Interestingly, 4-methoxybenzophenone can be synthesized using a green approach. Researchers have developed an efficient method involving benzoic acid as an acylating agent, catalyzed by tungstophosphoric acid supported on MCM-41. This method minimizes environmental impact and produces high yields of 4-methoxybenzophenone .

作用机制

The benzophenone moiety in 4-Methoxy-4’-n-pentylbenzophenone serves as a UV-absorbing chromophore.

安全和危害

属性

IUPAC Name |

(4-methoxyphenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-4-5-6-15-7-9-16(10-8-15)19(20)17-11-13-18(21-2)14-12-17/h7-14H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPIDYVRSWPDIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641489 |

Source

|

| Record name | (4-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4'-n-pentylbenzophenone | |

CAS RN |

64357-56-8 |

Source

|

| Record name | (4-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)